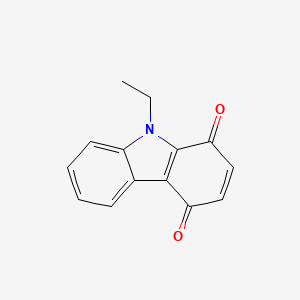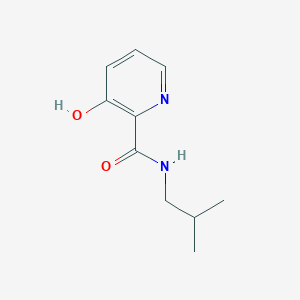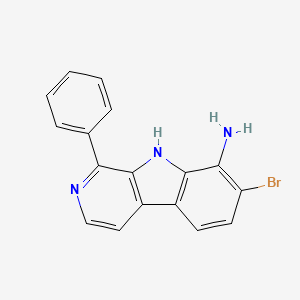![molecular formula C9H8N2O2 B12557484 3-Methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 143807-00-5](/img/structure/B12557484.png)
3-Methylfuro[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its significant anticancer activity and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylfuro[3,2-b]pyridine-2-carboxamide typically involves the functionalization of cyanopyridine intermediates. One common method includes the use of ethyl [(5-bromo-2-chloropyridin-3-yl)oxy]acetate, which undergoes a palladium-catalyzed reaction followed by cyclization to form the desired furo[3,2-b]pyridine structure . The reaction conditions often involve the use of specific catalysts and solvents to ensure the successful formation of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel derivatives with enhanced properties.
Industry: Its versatile chemical properties make it useful in the development of new materials and industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to the compound’s cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
3-Methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds also exhibit significant biological activity and are used as kinase inhibitors.
4-Arylthieno[2,3-b]pyridine-2-carboxamides: Known for their potential as enzyme inhibitors, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its specific pharmacological properties and its ability to target multiple molecular pathways, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
143807-00-5 |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
3-methylfuro[3,2-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-6(3-2-4-11-7)13-8(5)9(10)12/h2-4H,1H3,(H2,10,12) |
InChI-Schlüssel |
YCTNASHKJMGBDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1N=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)

![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)

![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)






